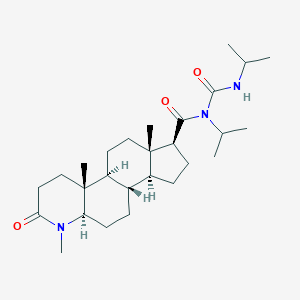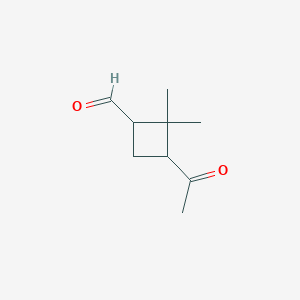
4-(Trifluoromethyl)pyrimidine
概要
説明
4-(Trifluoromethyl)pyrimidine is an organic compound characterized by the presence of a trifluoromethyl group attached to the fourth position of a pyrimidine ring. This compound is of significant interest in various fields due to its unique chemical properties, which are largely attributed to the electron-withdrawing nature of the trifluoromethyl group. The presence of this group can significantly alter the physical and chemical properties of the pyrimidine ring, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other functional materials.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)pyrimidine can be achieved through several methods. One common approach involves the direct introduction of a trifluoromethyl group into a pyrimidine ring. This can be done using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The reaction typically requires the presence of a base and a catalyst, such as copper or palladium, to facilitate the formation of the trifluoromethylated product.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity this compound suitable for further applications.
化学反応の分析
Types of Reactions: 4-(Trifluoromethyl)pyrimidine undergoes a variety of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.
Oxidation and Reduction Reactions: The pyrimidine ring can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using oxidizing agents such as potassium permanganate, while reduction can be carried out using reducing agents like lithium aluminum hydride.
Coupling Reactions: this compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds. These reactions typically require a palladium catalyst and a boronic acid derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, alkyl halides, aprotic solvents (e.g., dimethylformamide).
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Coupling: Palladium catalyst, boronic acid derivatives, base (e.g., potassium carbonate), organic solvents (e.g., tetrahydrofuran).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkylated pyrimidine derivatives, while coupling reactions can produce complex biaryl compounds.
科学的研究の応用
4-(Trifluoromethyl)pyrimidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its unique electronic properties make it a valuable intermediate in the development of new chemical entities.
Biology: The compound is used in the design of biologically active molecules, such as enzyme inhibitors and receptor agonists. Its ability to modulate biological activity makes it a key component in drug discovery.
Medicine: this compound derivatives are investigated for their potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities. The trifluoromethyl group enhances the metabolic stability and bioavailability of these compounds.
Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides. Its stability and effectiveness in pest control make it a valuable ingredient in agricultural formulations.
作用機序
The mechanism of action of 4-(Trifluoromethyl)pyrimidine and its derivatives involves interactions with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to its target by increasing lipophilicity and improving metabolic stability. This can lead to more potent and selective biological effects. For example, in medicinal chemistry, this compound derivatives may inhibit enzymes or receptors involved in disease pathways, thereby exerting therapeutic effects.
類似化合物との比較
Trifluoromethylpyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring. It is used in the synthesis of pharmaceuticals and agrochemicals.
Trifluoromethylbenzene: Contains a trifluoromethyl group attached to a benzene ring. It is used as a solvent and intermediate in organic synthesis.
Trifluoromethylpyrrole: Features a trifluoromethyl group on a pyrrole ring. It is used in the development of materials with unique electronic properties.
Uniqueness of 4-(Trifluoromethyl)pyrimidine: The presence of the pyrimidine ring in this compound imparts unique electronic and steric properties that differentiate it from other trifluoromethylated compounds. The pyrimidine ring can participate in hydrogen bonding and other interactions, making it a versatile scaffold for the design of biologically active molecules. Additionally, the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable building block in various applications.
特性
IUPAC Name |
4-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2/c6-5(7,8)4-1-2-9-3-10-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDUWMJFLCNPKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30567853 | |
| Record name | 4-(Trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136547-16-5 | |
| Record name | 4-(Trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-(trifluoromethyl)pyrimidine?
A1: this compound has the molecular formula C5H3F3N2 and a molecular weight of 148.09 g/mol.
Q2: What spectroscopic data are available for characterizing this compound?
A2: While specific spectroscopic data isn't detailed in the provided abstracts, common characterization techniques include:
Q3: How can this compound be functionalized for further synthetic elaboration?
A3: this compound exhibits versatility in its reactivity:
- Bromination: Different brominated derivatives can be accessed, serving as valuable synthetic intermediates. []
- Click Chemistry: Trifluoromethyltetrazolo[1,5-a]pyrimidines, derived from this compound, undergo efficient click reactions with terminal acetylenes to yield trifluoromethylated triazolylpyrimidines. []
- Hydrogenation: Using Pd/C-H2, selective reduction of the tetrazolo[1,5-a]pyrimidines to 2-amino-6-aryl-4-trifluoromethyl pyrimidines or their tetrahydro derivatives is possible. [] This reaction pathway shows a preference for the formation of 2-aminopyrimidines when a trifluoromethyl group is present. []
Q4: What biological activities have been reported for derivatives of this compound?
A4: this compound derivatives have demonstrated potential in inhibiting key signaling pathways:
- AP-1 and NF-κB Inhibition: Several analogues exhibit inhibitory effects on AP-1 and NF-κB mediated gene expression in Jurkat T cells, suggesting potential anti-inflammatory and immunosuppressive properties. [, , , ]
Q5: How do structural modifications of this compound derivatives affect their biological activity?
A5: Structure-activity relationship (SAR) studies have revealed that:
- N-methylation of the pyrrolinyl nitrogen in ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate leads to enhanced potency as an inhibitor of AP-1 and NF-κB. []
- Variations in substituents on the pyrimidine ring, particularly at the 2- and 5- positions, significantly impact the inhibitory activity against AP-1 and NF-κB. [, , ]
Q6: Have any QSAR models been developed for predicting the activity of this compound derivatives?
A6: Yes, a QSAR model based on support vector machines (SVM) utilizing calculated quantum chemical parameters was developed for a series of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate analogues. [] The model showed promising predictive ability for inhibiting AP-1 and NF-κB mediated gene expression. []
Q7: Can this compound act as a ligand in metal complexes?
A7: Absolutely. This compound and its derivatives, like this compound-2-thiol, can coordinate to various metal centers, including platinum, tin, lead, technetium, and rhenium. [, , , ]
Q8: What types of metal complexes incorporating this compound or its derivatives have been reported?
A8: A variety of complexes have been prepared, showcasing diverse coordination modes:
- Platinum Complexes: Half-lantern Pt(II) and Pt(III) complexes featuring bridging this compound-2-thiolate ligands have been synthesized and structurally characterized. []
- Tin and Lead Complexes: Diorganotin(IV) and diphenyllead(IV) complexes with this compound-2-thiolate and 6-methyl-4-(trifluoromethyl)pyrimidine-2-thiolate ligands adopt distorted octahedral geometries. []
- Technetium and Rhenium Complexes: A range of complexes with diverse coordination environments have been reported, including those with neutral and anionic 2-hydrazino-4-(trifluoromethyl)pyrimidine ligands. [, ] These complexes display interesting electronic properties and varying degrees of π-system delocalization. [, ]
Q9: Are there any catalytic applications for metal complexes containing this compound or its derivatives?
A9: Research suggests potential catalytic activity:
- Nitroarene Reduction: A tris(N-heterocyclic thioamidate) cobalt(III) complex, incorporating this compound-2-thiolate ligands, effectively catalyzes the selective reduction of nitroarenes to arylamines using methylhydrazine as the reducing agent. [] This system exhibits high chemoselectivity and operates under mild conditions, showing promise for industrial applications. []
Q10: Are there any analytical applications for this compound derivatives?
A10: Yes, a derivative of this compound finds use in analytical chemistry:
- Hormone Quantitation: 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP) is employed as a derivatizing agent for the simultaneous quantitation of testosterone (T) and dihydrotestosterone (DHT) in murine tissue and serum samples using liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). [] This method offers high sensitivity and selectivity for determining endogenous hormone levels. []
Q11: What other research areas involve this compound and its derivatives?
A11: Several additional research directions are being explored:
- Luminescent Materials: Iridium complexes containing this compound ligands have been investigated for their photoluminescent and electroluminescent properties, suggesting potential applications in organic light-emitting devices (OLEDs). []
- Nucleoside Analogues: The synthesis and evaluation of cyclic and acyclic nucleoside analogues derived from 4-(trifluoromethyl)pyrimidines have been reported, exploring their potential antiviral or anticancer activities. [, ]
- Heterocyclic Synthesis: this compound derivatives serve as valuable building blocks in the synthesis of other heterocyclic systems, such as 5-hydroxyquinazolines. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl-](/img/structure/B162535.png)


![7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B162540.png)






